molecular formula C7H10OS B1486350 (5-Ethylthiophen-3-yl)methanol CAS No. 1082385-63-4

(5-Ethylthiophen-3-yl)methanol

Cat. No.: B1486350
CAS No.: 1082385-63-4
M. Wt: 142.22 g/mol
InChI Key: RZMNWYRAASUWAY-UHFFFAOYSA-N
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Description

(5-Ethylthiophen-3-yl)methanol is an organic compound with the molecular formula C_7H_10OS. It is a derivative of thiophene, featuring an ethyl group at the 5-position and a hydroxymethyl group at the 3-position of the thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: One common method involves the direct reaction of 5-ethylthiophene with formaldehyde in the presence of a strong base, such as sodium hydroxide, to yield this compound.

  • Reductive Amination: Another approach is the reductive amination of 5-ethylthiophen-3-carbaldehyde with ammonia and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form the corresponding carboxylic acid, 5-ethylthiophene-3-carboxylic acid, using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The compound can be reduced to (5-ethylthiophen-3-yl)methylamine using reducing agents such as lithium aluminum hydride.

  • Substitution: It can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, acidic conditions.

  • Reduction: Lithium aluminum hydride, anhydrous conditions.

  • Substitution: Nitric acid, halogens (e.g., chlorine, bromine), Lewis acids.

Major Products Formed:

  • Carboxylic acid (oxidation)

  • Amines (reduction)

  • Nitro compounds, halogenated derivatives (substitution)

Scientific Research Applications

(5-Ethylthiophen-3-yl)methanol is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are used in organic electronics and materials science.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (5-ethylthiophen-3-yl)methanol exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In antioxidant applications, it may scavenge free radicals, preventing oxidative damage to cells.

Molecular Targets and Pathways Involved:

  • Antimicrobial activity: Interaction with microbial cell membranes.

  • Antioxidant activity: Free radical scavenging.

Comparison with Similar Compounds

  • 2-Ethylthiophen-3-ylmethanol

  • 3-Ethylthiophen-2-ylmethanol

  • 5-Methylthiophen-3-ylmethanol

Properties

IUPAC Name

(5-ethylthiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-2-7-3-6(4-8)5-9-7/h3,5,8H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMNWYRAASUWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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